molecular formula C15H16N6 B6618941 1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 245449-98-3

1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B6618941
CAS No.: 245449-98-3
M. Wt: 280.33 g/mol
InChI Key: PITKIAQOOXYBTN-UHFFFAOYSA-N
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Description

1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a phenyl group and a piperazine moiety. Its structural complexity and potential biological activities make it a valuable subject of study.

Preparation Methods

The synthesis of 1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base like DBU can lead to the formation of piperazine derivatives . Additionally, the Ugi reaction and ring-opening of aziridines under the action of N-nucleophiles are also employed in the synthesis of piperazine derivatives .

Industrial production methods for such compounds often involve optimization of these synthetic routes to achieve higher yields and purity. This may include the use of parallel solid-phase synthesis and photocatalytic synthesis techniques .

Chemical Reactions Analysis

Comparison with Similar Compounds

1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

IUPAC Name

1-phenyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6/c1-2-4-12(5-3-1)21-15-13(10-19-21)14(17-11-18-15)20-8-6-16-7-9-20/h1-5,10-11,16H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITKIAQOOXYBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801203108
Record name 1-Phenyl-4-(1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245449-98-3
Record name 1-Phenyl-4-(1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245449-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-4-(1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an isopropanol solution (10 mL) of piperazine (3.74 g, 43.4 mmol), 4-chloro-1-phenylpyrazolo[3,4-d]pyrimidine (100 g, 4.34 mmol) described in J. Org. Chem., 21: 1240-1256 (1956) was added, followed by heating under reflux for 6 hours. The reaction solution was concentrated, saturated brine was added thereto, the mixture was extracted with chloroform, the extract was washed with saturated brine and dried over anhydrous sodium sulfate, and then the solvent was evaporated to give the target compound (1.07 g, 3.82 mmol).
Quantity
3.74 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
88%

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